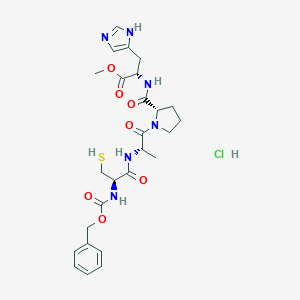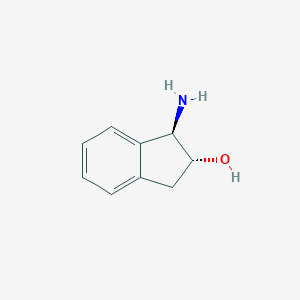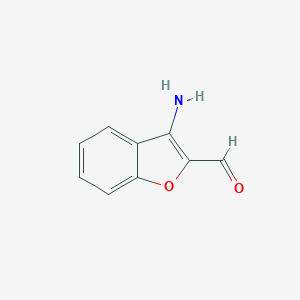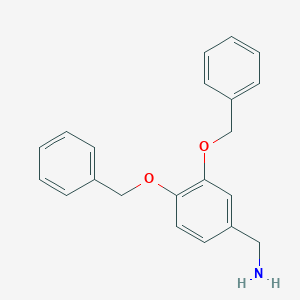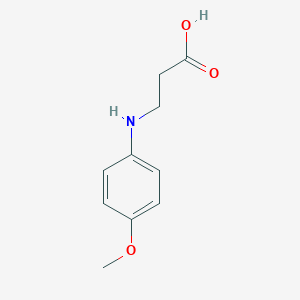
Ácido 3-(4-metoxifenilamino)propanoico
Descripción general
Descripción
3-(4-Methoxy-phenylamino)-propionic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propionic acid moiety
Aplicaciones Científicas De Investigación
3-(4-Methoxy-phenylamino)-propionic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of polymers and other materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and acrylonitrile.
Reaction Conditions: The 4-methoxyaniline undergoes a nucleophilic addition reaction with acrylonitrile in the presence of a base such as sodium hydroxide. This reaction forms 3-(4-Methoxy-phenylamino)-propionitrile.
Hydrolysis: The nitrile group in 3-(4-Methoxy-phenylamino)-propionitrile is then hydrolyzed to form the corresponding carboxylic acid, 3-(4-Methoxy-phenylamino)-propionic acid. This step typically requires acidic or basic hydrolysis conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxy-phenylamino)-propionic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 3-(4-Methoxy-phenylamino)-propanol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acylation can be achieved using acyl chlorides in the presence of a base, while alkylation can be performed using alkyl halides.
Major Products
Oxidation: 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: 3-(4-Methoxy-phenylamino)-propanol.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-phenylamino)-propionic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxy-phenylamino)-butanoic acid: Similar structure but with an additional carbon in the aliphatic chain.
3-(4-Methoxy-phenylamino)-acetic acid: Similar structure but with a shorter aliphatic chain.
Uniqueness
3-(4-Methoxy-phenylamino)-propionic acid is unique due to the presence of both a methoxy group and an amino group on the phenyl ring, which can influence its reactivity and interactions in biological systems. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178425-91-7 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
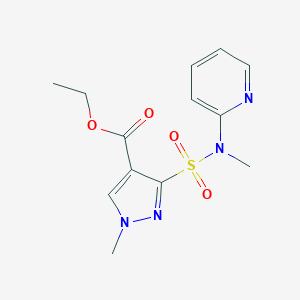
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
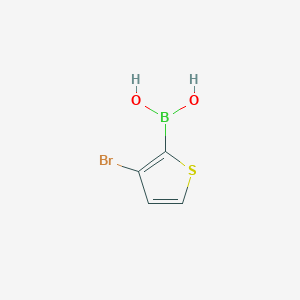
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
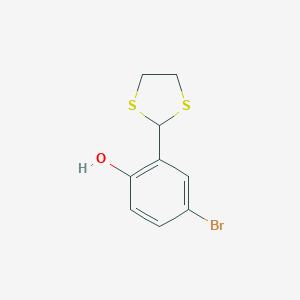
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
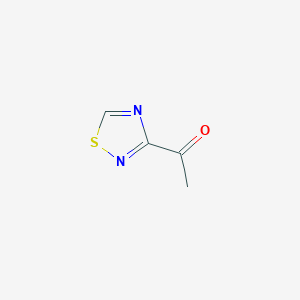
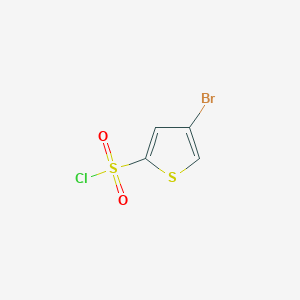
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
